Superior Cytotoxicity of Valtrate Compared to Didrovaltrate, 7-Homovaltrate, and 1-α-Acevaltrate in Lung and Gastric Cancer Cell Lines
Valtrate exhibits significantly superior cytotoxicity compared to several close structural analogs, including didrovaltrate, 7-homovaltrate, and 1-α-acevaltrate, across multiple cancer cell lines. This differentiation is not uniform; for instance, in lung adenocarcinoma A549 cells, valtrate was found to be the most potent among five valepotriates tested [1]. Against gastric HGC27 cells, valtrate (IC50 2.3 µM) was approximately 1.6-fold more potent than 7-homovaltrate (IC50 3.7 µM) [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Valtrate IC50 = 2.3 µM (HGC27), 7.5 µM (A549) |
| Comparator Or Baseline | 7-Homovaltrate IC50 = 3.7 µM (HGC27); Didrovaltrate, 1-α-Acevaltrate, Sisymbriifolivaltrate IC50 = 2.5-12.3 µM (MCF7) |
| Quantified Difference | Valtrate is 1.6-fold more potent than 7-homovaltrate in HGC27 cells; Valtrate is the most potent among five analogs in A549 cells. |
| Conditions | MTS assay after 48h incubation; cell lines: A549 (lung), MCF7 (breast), HGC27 (gastric), PC3 (prostate) |
Why This Matters
For projects focused on lung or gastric cancer models, valtrate's superior potency translates to lower compound usage and potentially stronger in vitro effects compared to its closest analogs.
- [1] Erdoğan, M.; Aru, B.; Yılmaz, Ş. T.; Yeşilada, E.; Yanıkkaya-Demirel, G.; Kırmızıbekmez, H. Secondary metabolites from the underground parts of Valeriana sisymbriifolia Vahl. and their in vitro cytotoxic activities. Phytochemistry, 2023, 208, 113590. View Source
